molecular formula C21H24ClFN6O B2657107 N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179403-12-3

N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2657107
CAS No.: 1179403-12-3
M. Wt: 430.91
InChI Key: DWXAYWMSEOHKGY-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the triazine family This compound is characterized by its complex structure, which includes ethoxyphenyl, fluorophenyl, and pyrrolidinyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is typically introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with the triazine intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaH, K2CO3, in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-methoxyphenyl)-N4-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
  • N2-(4-ethoxyphenyl)-N4-(3-bromophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Uniqueness

Compared to similar compounds, N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the specific combination of ethoxy and fluorophenyl groups

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-2-N-(3-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-2-29-18-10-8-16(9-11-18)23-19-25-20(24-17-7-5-6-15(22)14-17)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXAYWMSEOHKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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